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Compound of Interest

Compound Name: 1,2-Benzenediol,4-(1-heptenyl)-

CAS No.: 100668-22-2

Cat. No.: B012122 Get Quote

Executive Summary: The "Dr. Jekyll and Mr. Hyde"
of Phenolics
Alkyl-substituted catechols (1,2-benzenediols) exhibit a distinct non-linear structure-activity

relationship. While the core catechol moiety provides redox capability, the length and position

of the alkyl substituent dictate the biological outcome.

Short-Chain (C1–C2): Potent Nrf2 activators. They act as "pro-electrophiles," generating low

levels of quinones that trigger cellular antioxidant defenses without causing massive

damage.

Mid-Chain/Branched (C4–C10): High cytotoxicity. Enhanced lipophilicity allows rapid

membrane penetration and mitochondrial disruption, making them effective against

melanoma but toxic to healthy cells.

Long-Chain (C15+):Allergens and Haptens. Extreme lipophilicity (e.g., Urushiols) facilitates

skin accumulation and immune sensitization via protein conjugation.

Physicochemical Landscape
The biological fate of a catechol is governed by three parameters: Lipophilicity (LogP), O-H

Bond Dissociation Enthalpy (BDE), and Steric Hindrance.
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Comparative Properties Table
Data aggregated from experimental and high-confidence predictive models.

Compound Substituent (R) LogP (Approx)
O-H BDE
(kcal/mol)

Primary
Biological
Mode

Catechol -H 0.88 ~87.0

General

Antioxidant / Pro-

oxidant

4-Methylcatechol

(4-MC)
-CH₃ 1.35 ~86.5

Nrf2 Agonist /

Neuroprotective

4-Ethylcatechol

(4-EC)
-CH₂CH₃ 1.90 ~86.3

Potent Nrf2

Agonist (Orally

Active)

4-tert-

Butylcatechol (4-

TBC)

-C(CH₃)₃ 2.94 ~85.8

Cytotoxic /

Tyrosinase

Inhibitor

4-Decylcatechol -(CH₂)₉CH₃ ~5.5 ~86.0

Maximal

Cytotoxicity

(Membrane

Lysis)

Urushiol

(Pentadecyl)
-(CH₂)₁₄CH₃ > 8.0 ~86.0

Contact Allergen

/ Hapten

Key Insight: The electron-donating alkyl group slightly weakens the O-H bond (lower BDE),

making substituted catechols easier to oxidize to quinones than unsubstituted catechol. This

facilitates the "Electrophilic Counterattack" mechanism.
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Biological Activity Profiles
A. Nrf2 Activation (Therapeutic Window)
Compounds: 4-Methylcatechol, 4-Ethylcatechol. Mechanism: These compounds undergo

controlled oxidation to ortho-quinones. These electrophiles react with specific cysteine sensors

(C151, C273, C288) on Keap1, preventing Nrf2 ubiquitination. Nrf2 accumulates in the nucleus,

driving the expression of HO-1, NQO1, and G6PD.

Why Short Chain? Sufficient lipophilicity to enter the cell, but low enough to avoid non-

specific membrane disruption or mitochondrial accumulation.

B. Cytotoxicity & Melanoma Targeting
Compounds: 4-tert-Butylcatechol (4-TBC), 4-Decylcatechol. Mechanism:

Tyrosinase Suicide Inhibition: In melanoma cells, high levels of tyrosinase rapidly oxidize

these catechols to reactive o-quinones.

GSH Depletion: The quinones rapidly conjugate with intracellular Glutathione (GSH).

Redox Cycling: Once GSH is depleted, the quinones undergo redox cycling, generating

superoxide anions and H₂O₂.

The "Sweet Spot": Research indicates that alkyl chains around C10 (Decyl) exhibit maximum

cytotoxicity. Chains longer than C10 suffer from "cutoff" effects where solubility limits

bioavailability, while chains shorter than C4 lack the lipophilicity for rapid intracellular

accumulation.

C. Allergenicity (Urushiol Toxicity)
Compounds: Urushiols (C15/C17 chains). Mechanism:

Skin Penetration: The long hydrophobic tail acts as a carrier, pulling the catechol moiety

deep into the epidermis.

Haptenization: The catechol oxidizes to a quinone, which covalently binds to skin proteins

(nucleophilic attack by lysine/cysteine residues).
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Immune Recognition: The protein-quinone adduct is recognized by T-cells as "non-self,"

triggering CD8+ mediated contact dermatitis.

Visualizing the SAR Logic
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Caption: SAR Decision Tree illustrating how alkyl chain length dictates the transition from

cytoprotective Nrf2 activation to cytotoxicity and immunotoxicity.

Experimental Protocols
Protocol A: Differential Nrf2 Activation Assay
Objective: To quantify the potency of short-chain catechols (4-MC, 4-EC) in activating the

antioxidant response element (ARE).

Materials:

Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells) or ARE-Reporter HepG2.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b012122?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b012122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagents: 4-Methylcatechol (freshly prepared in DMSO), Real-time PCR mix.

Targets: HO-1 (Heme Oxygenase-1), NQO1.

Workflow:

Seeding: Plate HUVEC cells at

cells/well in 6-well plates. Culture for 24h.

Treatment: Treat cells with 4-MC (5, 10, 20, 50 µM). Include Vehicle (DMSO < 0.1%) and

Positive Control (Sulforaphane 5 µM).

Incubation: Incubate for 6 hours (for mRNA) or 24 hours (for protein).

Note: Catechols oxidize rapidly in media. Prepare solutions immediately before use.

Lysis & Analysis:

Extract RNA using Trizol/Column method.

Perform RT-qPCR using primers for HMOX1 and NQO1.

Normalize to GAPDH or 18S rRNA.

Validation Criteria: A valid Nrf2 activator must induce HO-1 mRNA >5-fold at non-cytotoxic

concentrations (viability >90%).

Protocol B: Tyrosinase-Dependent Cytotoxicity
Screening
Objective: To evaluate the specific toxicity of mid-chain catechols (4-TBC) against melanoma

cells.

Materials:

Cell Lines: MNT-1 (Pigmented Melanoma, Tyrosinase High) vs. MCF-7 (Breast Cancer,

Tyrosinase Null).
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Reagents: 4-tert-Butylcatechol, MTT or CellTiter-Glo reagent.

Workflow:

Seeding: Plate both cell lines at

cells/well in 96-well plates.

Dosing: Prepare a serial dilution of 4-TBC (0.1 µM to 100 µM).

Exposure: Incubate for 48 hours.

Readout: Add MTT reagent (0.5 mg/mL), incubate 3h, dissolve formazan in DMSO, read

Absorbance at 570nm.

Data Analysis: Calculate IC50 for both cell lines.

Selectivity Index (SI):

.

Interpretation: A high SI (>5) indicates the compound is acting as a tyrosinase-activated

pro-drug (suicide substrate).
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Caption: The central redox cycle of alkyl catechols. Toxicity arises when the rate of Quinone

formation exceeds the capacity of NQO1-mediated reduction or GSH conjugation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b012122?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b012122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

